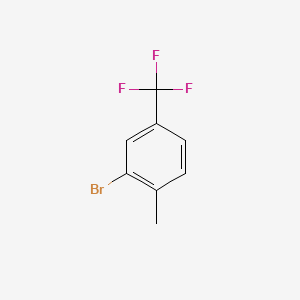

2-Bromo-1-methyl-4-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

2-bromo-1-methyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3/c1-5-2-3-6(4-7(5)9)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWUWLMGYSLODU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381423 | |

| Record name | 2-bromo-1-methyl-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66417-30-9 | |

| Record name | 2-Bromo-1-methyl-4-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66417-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-1-methyl-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-methylbenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-1-methyl-4-(trifluoromethyl)benzene

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the synthesis, properties, and applications of the versatile building block, 2-Bromo-1-methyl-4-(trifluoromethyl)benzene. With full editorial control, this document is structured to provide not just procedural steps, but a deep, causal understanding of the chemistry involved, ensuring both scientific integrity and practical utility.

Part 1: Core Identity and Physicochemical Profile

Nomenclature and Chemical Identifiers

The precise identification of a chemical reagent is the foundation of reproducible science. This compound is a polysubstituted aromatic compound with significant potential in synthetic chemistry.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 66417-30-9[1][2] |

| Synonyms | 2-Bromo-5-(trifluoromethyl)toluene, 4-Bromo-3-methylbenzotrifluoride |

| Molecular Formula | C₈H₆BrF₃ |

| Molecular Weight | 239.03 g/mol [3] |

| SMILES | CC1=C(Br)C=C(C=C1)C(F)(F)F |

Physicochemical Properties

Understanding the physical properties of a compound is critical for its handling, purification, and use in reactions. The data below is a compilation from various chemical suppliers and computed sources.

| Property | Value | Notes |

| Appearance | Colorless to light yellow liquid | Typical for many halogenated aromatic compounds. |

| Boiling Point | ~70-72 °C at 10 mmHg | Estimated from similar compounds. Vacuum distillation is recommended for purification. |

| Density | ~1.56 g/cm³ | Predicted value. The compound is denser than water. |

| Refractive Index | ~1.49 | Predicted value. |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, THF, Toluene, Hexanes). | Standard for non-polar aromatic compounds. |

Part 2: Synthesis and Purification Strategy

The synthesis of this compound requires careful consideration of directing group effects on the aromatic ring to achieve the desired 1,2,4-substitution pattern.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the target molecule to readily available starting materials. The primary disconnection is the carbon-bromine bond, suggesting an electrophilic aromatic substitution (bromination) as the final step. The precursor would be 1-methyl-4-(trifluoromethyl)benzene, also known as p-xylene trifluoride. The methyl group is an ortho-, para-director and activating, while the trifluoromethyl group is a meta-director and strongly deactivating. In this case, the directing effects conflict. However, the activating nature of the methyl group will predominantly direct the incoming electrophile (Br⁺) to the positions ortho to it.

Caption: Retrosynthetic pathway for the target molecule.

Detailed Experimental Protocol: Electrophilic Bromination

This protocol is based on established methods for the bromination of activated aromatic rings, adapted for this specific substrate. The rationale is to use a mild brominating agent and control the temperature to minimize side reactions, such as benzylic bromination or the formation of isomeric impurities.

Materials:

-

1-Methyl-4-(trifluoromethyl)benzene (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ice-water bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask and standard glassware

Procedure:

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 1-methyl-4-(trifluoromethyl)benzene (16.0 g, 0.1 mol) in anhydrous DMF (100 mL).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. Maintaining a low temperature is crucial to control the selectivity of the reaction and prevent over-bromination.[4]

-

Reagent Addition: Slowly add N-Bromosuccinimide (18.7 g, 0.105 mol) to the stirred solution in portions over 30-45 minutes. The portion-wise addition helps to control the exotherm and maintain a low concentration of the active brominating species.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.

-

Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up:

-

Pour the reaction mixture into a separatory funnel containing 300 mL of cold water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and salts.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification and Characterization

The crude product obtained will likely be a yellow to brown oil containing the desired product along with minor impurities.

-

Purification: Fractional vacuum distillation is the preferred method for purifying the final product on a multi-gram scale. For smaller scales or higher purity requirements, flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes) can be employed.

-

Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods.

-

¹H NMR: Expected signals include a singlet for the methyl protons (~2.4 ppm) and three distinct aromatic protons in the range of 7.2-7.8 ppm.

-

¹⁹F NMR: A sharp singlet is expected for the trifluoromethyl group, typically around -62 to -63 ppm (relative to CFCl₃). The ¹⁹F NMR spectrum of the related compound 1-methyl-4-(trifluoromethyl)benzene shows a signal at -62.39 ppm, providing a reliable reference point.[5]

-

¹³C NMR: The spectrum will show 8 distinct carbon signals, including the methyl carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the six aromatic carbons.

-

GC-MS: This technique will confirm the molecular weight (m/z = 238/240 for the two bromine isotopes) and purity.

-

Part 3: Chemical Reactivity and Applications in Drug Development

This molecule is not merely a chemical curiosity; it is a purpose-built tool for constructing complex molecular architectures, particularly within the pharmaceutical industry.

Core Reactivity Profile

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, making it the most synthetically valuable position.

Caption: Key cross-coupling reactions at the bromo position.

The primary application of this reagent is in palladium-catalyzed cross-coupling reactions.[6][7] The electron-withdrawing trifluoromethyl group can enhance the rate of the initial oxidative addition step in the catalytic cycle, often making this substrate highly reactive in Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.[6][8][9][10]

Strategic Value in Drug Discovery

The incorporation of a trifluoromethyl (-CF₃) group is a well-established strategy in modern medicinal chemistry to enhance the pharmacological profile of drug candidates. This is because the -CF₃ group can:

-

Increase Metabolic Stability: The C-F bond is exceptionally strong, and the -CF₃ group can block sites of oxidative metabolism, thereby increasing the half-life of a drug.

-

Enhance Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.

-

Modulate Acidity/Basicity: As a strong electron-withdrawing group, it can lower the pKa of nearby acidic or basic functional groups, altering ionization states at physiological pH.

-

Improve Binding Affinity: The unique electronic properties and size of the -CF₃ group can lead to stronger and more specific interactions with protein targets.

By providing a scaffold that already contains the valuable trifluoromethyl group and a reactive bromine handle, this compound allows drug discovery teams to rapidly synthesize libraries of complex molecules for biological screening, accelerating the path to new chemical entities.

Part 4: Safety, Handling, and Disposal

Scientific advancement must be accompanied by an unwavering commitment to safety. As with any halogenated aromatic compound, appropriate precautions must be taken. The following information is based on data for the closely related isomer, 1-Bromo-2-methyl-4-(trifluoromethyl)benzene, and should be considered representative.[3]

GHS Hazard Identification

| Hazard Class | Category | Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3] |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation[3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[3] |

Signal Word: Warning

Recommended Handling and Storage

-

Engineering Controls: Always handle this chemical in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

First Aid and Disposal

-

In Case of Contact:

-

Skin: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.

-

Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Chemical waste should be handled by a licensed professional waste disposal service.

References

-

PubChem. 1-Bromo-2-methyl-4-(trifluoromethyl)benzene. National Center for Biotechnology Information. [Link]

- Google Patents. Synthesis method of 2-bromo-5-fluorobenzotrifluoride.

-

Supporting Information for a scientific article. Characterization data for 1-methyl-4-(trifluoromethyl)benzene. [Link]

- Google Patents. The preparation method of 2-bromo-5-fluorobenzotrifluoride.

-

PubChem. 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene. National Center for Biotechnology Information. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

- Google P

-

SpectraBase. 1H NMR of 2-Bromo-1-chloro-4-(trifluoromethyl)benzene. [Link]

-

Mol-Instincts. 3-溴-4-甲基三氟甲苯 | 2-Bromo-1-methyl-4-(trifluoromethyl | 66417-30-9. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

- Google Patents.

- Google Patents.

-

Organic Chemistry Portal. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. [Link]

-

Beilstein Journals. Supporting Information for: Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [Link]

- Google Patents.

-

Imperial College London. 3.3 - Supertesting set 19F NMR. [Link]

-

Safe Work Australia. GHS Hazardous Chemical Information List. [Link]

-

SpectraBase. 1-Bromo-4-(trifluoromethylthio)benzene - Optional[1H NMR] - Chemical Shifts. [Link]

-

SpectraBase. 1-BROMO-4-(2,2,2-TRIFLUOROETHYL)-BENZENE - Optional[19F NMR] - Chemical Shifts. [Link]

-

Magritek. 5-Bromo-1,2,3-trifluorobenzene. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

PMC. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

Sources

- 1. 2-METHYL-5-(TRIFLUOROMETHYL)BROMOBENZENE | 66417-30-9 [chemicalbook.com]

- 2. 66417-30-9|this compound|BLD Pharm [bldpharm.com]

- 3. 1-Bromo-2-methyl-4-(trifluoromethyl)benzene | C8H6BrF3 | CID 22754141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. youtube.com [youtube.com]

- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2-Bromo-1-methyl-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-methyl-4-(trifluoromethyl)benzene is a substituted aromatic compound with significant potential in the fields of medicinal chemistry and materials science. Its unique combination of a bromine atom, a methyl group, and a trifluoromethyl group on a benzene ring imparts specific steric and electronic properties that make it a valuable building block for the synthesis of complex molecules. The trifluoromethyl group, in particular, is a key pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. A thorough understanding of the physical properties of this compound is paramount for its effective handling, reaction optimization, and for predicting its behavior in various chemical and biological systems. This guide provides a comprehensive overview of the known physical characteristics of this compound, outlines experimental protocols for their determination, and offers insights into its molecular structure and safety considerations.

Molecular Structure and Properties

The structural arrangement of the substituents on the benzene ring in this compound dictates its reactivity and physical behavior. The bromine atom and the trifluoromethyl group are electron-withdrawing, while the methyl group is weakly electron-donating. This electronic distribution influences the molecule's dipole moment and intermolecular interactions.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrF₃ | [1][2] |

| Molecular Weight | 239.03 g/mol | [1] |

| CAS Number | 66417-30-9 | [1][3] |

| Physical State | Liquid at room temperature | [4] |

| Boiling Point | 199.4 °C at 760 mmHg | [5] |

| 88 °C | [3] | |

| Melting Point | Data not readily available | |

| Density | Predicted: 1.538±0.06 g/cm³ | [6] |

| Flash Point | 87 °C | [3] |

Predicted Solubility Profile

While quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, a qualitative prediction can be made based on the principle of "like dissolves like." The molecule possesses both non-polar (the benzene ring and methyl group) and polar (the carbon-bromine and carbon-trifluoromethyl bonds) characteristics, suggesting it will be soluble in a range of organic solvents.

-

High Solubility: Expected in non-polar and weakly polar aprotic solvents such as hexane, toluene, and diethyl ether. The non-polar regions of these solvents can effectively solvate the aromatic ring and methyl group.

-

Moderate to High Solubility: Expected in polar aprotic solvents like acetone, ethyl acetate, and dichloromethane. The dipole-dipole interactions between the solvent and the polar C-Br and C-CF₃ bonds would facilitate dissolution.

-

Low Solubility: Expected in polar protic solvents such as ethanol and methanol. While some interaction is possible, the strong hydrogen bonding network of the solvents would be disrupted by the largely non-polar solute.

-

Insoluble: Expected in water. The high polarity and strong hydrogen bonding of water would not be overcome by the non-polar character of the molecule.

Predicted ¹H NMR Spectrum

-

Aromatic Protons (3H): These protons will appear in the downfield region of the spectrum, typically between δ 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring current.[7] The electron-withdrawing effects of the bromine and trifluoromethyl groups will further shift these signals downfield. The splitting pattern will be complex due to spin-spin coupling between the adjacent aromatic protons.

-

Methyl Protons (3H): The protons of the methyl group will appear in the upfield region, likely between δ 2.2 and 2.5 ppm.[8] This chemical shift is characteristic of a methyl group attached to an aromatic ring. This signal is expected to be a singlet as there are no adjacent protons to couple with.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. According to available safety data, it is a combustible liquid and can cause skin and serious eye irritation.[3] It may also cause respiratory irritation.[3]

Hazard Statements: [3]

-

H227: Combustible liquid

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Experimental Protocol: Determination of Boiling Point

The boiling point of a liquid is a fundamental physical property that is sensitive to impurities. Its determination can be a reliable indicator of purity. The following protocol outlines a common method for determining the boiling point of an organic liquid using a Thiele tube.

Materials:

-

Thiele tube

-

Thermometer (0-250 °C)

-

Capillary tube (sealed at one end)

-

Small test tube or fusion tube

-

This compound

-

Heating mantle or Bunsen burner

-

Mineral oil or silicone oil

-

Stand and clamps

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Securely clamp the Thiele tube to a stand.

-

Place a small amount (approximately 0.5 mL) of this compound into the small test tube.

-

Place the capillary tube, with the sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

Immerse the thermometer and the attached test tube into the oil in the Thiele tube, ensuring the sample is below the oil level.

-

Gently heat the side arm of the Thiele tube with a heating mantle or a slow flame from a Bunsen burner.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue gentle heating until a steady and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.

-

For accuracy, repeat the procedure to obtain a consistent boiling point reading.

Workflow for Boiling Point Determination

Sources

- 1. 66417-30-9|this compound|BLD Pharm [bldpharm.com]

- 2. Synthonix, Inc > 66417-30-9 | this compound [synthonix.com]

- 3. CAS 66417-30-9 | 1800-B-16 | MDL MFCD01631584 | 3-Bromo-4-methylbenzotrifluoride | SynQuest Laboratories [synquestlabs.com]

- 4. This compound - C8H6BrF3 | CSSB00011219080 [chem-space.com]

- 5. coolpharm.com [coolpharm.com]

- 6. 2-METHYL-5-(TRIFLUOROMETHYL)BROMOBENZENE CAS#: 66417-30-9 [m.chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. web.pdx.edu [web.pdx.edu]

- 9. organicchemistrydata.org [organicchemistrydata.org]

Spectroscopic Characterization of 2-Bromo-1-methyl-4-(trifluoromethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides an in-depth analysis of the spectral data for the compound 2-Bromo-1-methyl-4-(trifluoromethyl)benzene. This molecule, a substituted toluene derivative, is of significant interest in synthetic organic chemistry and drug discovery due to the presence of a trifluoromethyl group, which can significantly alter the pharmacokinetic and physicochemical properties of a parent compound. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This guide will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The discussion is framed from the perspective of a seasoned analytical chemist, emphasizing not just the data itself, but the underlying principles and the rationale behind the spectral features observed.

Molecular Structure and Its Influence on Spectral Data

The structural features of this compound are the primary determinants of its spectroscopic properties. The molecule consists of a benzene ring substituted with a bromine atom, a methyl group, and a trifluoromethyl group. The relative positions of these substituents (ortho, meta, and para) create a unique electronic environment for each atom, which is reflected in the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, we can glean detailed information about the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the hydrogen atoms in a molecule. For this compound, we expect to see signals corresponding to the aromatic protons and the methyl protons.

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | d | 1H | Ar-H |

| ~7.4 | d | 1H | Ar-H |

| ~7.2 | s | 1H | Ar-H |

| ~2.4 | s | 3H | -CH₃ |

Interpretation and Rationale:

-

Aromatic Protons: The three aromatic protons will appear in the region of δ 7.0-8.0 ppm, a characteristic range for hydrogens attached to a benzene ring. The electron-withdrawing effects of the bromine and trifluoromethyl groups will deshield these protons, shifting their signals downfield. The splitting pattern (multiplicity) will be complex due to spin-spin coupling between the non-equivalent protons. We would anticipate a doublet for the proton adjacent to the trifluoromethyl group, another doublet for the proton between the bromine and methyl groups, and a singlet-like signal for the remaining proton.

-

Methyl Protons: The methyl (-CH₃) group protons are in a different chemical environment and will appear as a singlet around δ 2.4 ppm. The singlet multiplicity is due to the absence of adjacent protons for coupling.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule.

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | C-Br |

| ~135 | C-CH₃ |

| ~132 | Ar-C |

| ~130 (q) | C-CF₃ |

| ~128 | Ar-C |

| ~125 (q) | -CF₃ |

| ~124 | Ar-C |

| ~22 | -CH₃ |

Interpretation and Rationale:

-

Aromatic Carbons: The six aromatic carbons will resonate in the δ 120-140 ppm region. The carbon attached to the bromine atom will be significantly deshielded. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

Trifluoromethyl Carbon: The carbon of the -CF₃ group will also appear as a quartet and will be found in a similar region to the aromatic carbons due to the strong electron-withdrawing effect of the fluorine atoms.

-

Methyl Carbon: The methyl carbon will give a signal at a much higher field, typically around δ 22 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Data:

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (methyl) |

| 1600-1450 | C=C stretch (aromatic ring) |

| 1350-1150 | C-F stretch (strong) |

| 1100-1000 | C-Br stretch |

Interpretation and Rationale:

-

C-H Stretches: The spectrum will show characteristic C-H stretching vibrations for the aromatic ring and the methyl group in their respective regions.

-

Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene ring typically appear as a series of sharp bands in the 1600-1450 cm⁻¹ region.

-

C-F and C-Br Stretches: The most prominent features in the IR spectrum of this compound will be the strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group, typically found in the 1350-1150 cm⁻¹ region. The C-Br stretch will be observed at a lower wavenumber, usually in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected MS Data:

| m/z | Interpretation |

| 238/240 | Molecular ion peak (M⁺, M+2) |

| 159 | [M - Br]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Interpretation and Rationale:

-

Molecular Ion Peak: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (239.03 g/mol ). Due to the presence of bromine, which has two common isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) with approximately equal intensities, at m/z 238 and 240.

-

Fragmentation Pattern: A common fragmentation pathway for bromo-aromatic compounds is the loss of the bromine atom, which would result in a peak at m/z 159. Further fragmentation of the aromatic ring can lead to the formation of the stable tropylium ion at m/z 91.

Experimental Protocols

The acquisition of high-quality spectral data is contingent upon proper sample preparation and instrument parameter selection.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if volatile, through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

Visualization of Key Structural and Spectroscopic Relationships

The following diagrams illustrate the key relationships between the molecular structure and the expected spectral data.

Molecular Structure and NMR Assignments

Caption: Molecular structure of this compound.

NMR Spectroscopy Workflow

Caption: General workflow for NMR analysis.

Conclusion

The spectroscopic data of this compound provides a comprehensive fingerprint for its identification and characterization. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups, particularly the prominent C-F vibrations. Mass spectrometry corroborates the molecular weight and provides insights into the molecule's fragmentation behavior, with the characteristic isotopic pattern of bromine serving as a key diagnostic feature. By understanding and correctly interpreting these spectral data, researchers can confidently utilize this important building block in their synthetic endeavors.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-1-methyl-4-(trifluoromethyl)benzene

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-Bromo-1-methyl-4-(trifluoromethyl)benzene, a key building block in the development of pharmaceuticals and agrochemicals. The document details two primary, field-proven synthetic strategies: the Sandmeyer reaction starting from 2-Amino-4-(trifluoromethyl)toluene and the direct bromination of 4-(trifluoromethyl)toluene. Each method is presented with a thorough explanation of the underlying chemical principles, step-by-step experimental protocols, and quantitative data to ensure reproducibility. This guide is intended to be a valuable resource for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Introduction: The Significance of this compound

This compound, also known as 2-Bromo-4-(trifluoromethyl)toluene, is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science.[1][2] Its molecular structure, featuring a bromine atom and a trifluoromethyl group on a toluene scaffold, offers multiple reactive sites for further chemical transformations. The trifluoromethyl group often imparts desirable properties to bioactive molecules, such as increased metabolic stability and enhanced binding affinity. The bromine atom serves as a versatile synthetic handle for introducing a wide array of functional groups through various cross-coupling reactions.

The strategic importance of this compound lies in its role as a key intermediate for synthesizing more complex molecules with potential therapeutic or agrochemical applications. Therefore, robust and efficient synthetic routes to this compound are of paramount importance for advancing research and development in these fields.

Synthetic Strategies: A Comparative Overview

Two principal synthetic routes are predominantly employed for the preparation of this compound. The choice between these methods often depends on the availability of starting materials, desired scale of production, and purity requirements.

-

Method 1: The Sandmeyer Reaction. This classical and reliable approach involves the diazotization of an aromatic amine followed by a copper(I) bromide-mediated substitution.[3] It is a powerful tool for introducing a bromine atom at a specific position on the aromatic ring.

-

Method 2: Direct Electrophilic Bromination. This method involves the direct bromination of the aromatic ring of 4-(trifluoromethyl)toluene. While seemingly more straightforward, it requires careful control of reaction conditions to achieve the desired regioselectivity.

This guide will delve into the technical details of both methodologies, providing a comprehensive understanding of their respective advantages and challenges.

Method 1: Synthesis via the Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable means to convert an amino group into a variety of functionalities, including halogens.[4][5] The synthesis of this compound via this route commences with the diazotization of 2-Amino-4-(trifluoromethyl)toluene.

Mechanistic Principles

The reaction proceeds in two key stages:

-

Diazotization: The primary amine, 2-Amino-4-(trifluoromethyl)toluene, is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[6][7] This highly reactive intermediate contains an excellent leaving group, dinitrogen gas (N₂).

-

Copper-Catalyzed Bromination: The diazonium salt is then reacted with copper(I) bromide. A single-electron transfer from Cu(I) to the diazonium salt generates an aryl radical and nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the desired product and regenerating the Cu(I) catalyst.[3][4]

Experimental Protocol

Step 1: Diazotization of 2-Amino-4-(trifluoromethyl)toluene

-

In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with 2-Amino-4-(trifluoromethyl)toluene and a suitable mineral acid (e.g., hydrobromic acid).

-

The mixture is cooled to 0-5 °C in an ice-salt bath with vigorous stirring.

-

A pre-cooled aqueous solution of sodium nitrite is added dropwise via the dropping funnel, ensuring the temperature of the reaction mixture is maintained below 5 °C. The addition is continued until a slight excess of nitrous acid is detected (indicated by a positive starch-iodide paper test).

-

The resulting diazonium salt solution is kept cold and used immediately in the next step.

Step 2: Sandmeyer Bromination

-

In a separate reaction vessel, a solution of copper(I) bromide in hydrobromic acid is prepared.

-

The cold diazonium salt solution is slowly added to the copper(I) bromide solution with vigorous stirring.

-

The reaction mixture is allowed to warm to room temperature and then gently heated to facilitate the complete evolution of nitrogen gas.

-

After the reaction is complete, the mixture is cooled, and the product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layer is washed with water, dilute sodium hydroxide solution, and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to afford this compound.

Workflow Diagram

Caption: Workflow for the synthesis via the Sandmeyer Reaction.

Method 2: Direct Electrophilic Bromination

An alternative approach to this compound is the direct electrophilic bromination of 4-(trifluoromethyl)toluene. This method relies on the directing effects of the substituents on the aromatic ring to achieve the desired regioselectivity.

Mechanistic Principles

In electrophilic aromatic substitution, the existing substituents on the benzene ring dictate the position of the incoming electrophile.[8] In 4-(trifluoromethyl)toluene, we have two directing groups:

-

Methyl group (-CH₃): An activating, ortho-, para- directing group.

-

Trifluoromethyl group (-CF₃): A deactivating, meta- directing group.

The bromine atom will preferentially substitute at the positions that are activated by the methyl group and not strongly deactivated by the trifluoromethyl group. The position ortho to the methyl group (and meta to the trifluoromethyl group) is the most favorable site for bromination.

Experimental Protocol

-

To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 4-(trifluoromethyl)toluene and a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent).[9]

-

A catalyst, such as iron powder or iodine, is introduced to the reaction mixture.[9]

-

A solution of bromine in the same solvent is placed in the dropping funnel and added dropwise to the reaction mixture with stirring. The reaction is typically carried out at room temperature or with gentle heating.

-

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is poured into an aqueous solution of a reducing agent (e.g., sodium bisulfite) to quench any unreacted bromine.

-

The product is then extracted with an organic solvent.

-

The organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

After drying over an anhydrous drying agent, the solvent is evaporated under reduced pressure.

-

The resulting crude product is purified by vacuum distillation to isolate this compound.

Process Flow Diagram

Caption: Process flow for direct electrophilic bromination.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that actual yields and purity may vary depending on the specific reaction conditions and purification techniques employed.

| Parameter | Method 1: Sandmeyer Reaction | Method 2: Direct Bromination |

| Typical Yield | 70-85% | 65-80% |

| Purity (GC) | >98% | >97% (may contain isomers) |

| Key Reagents | 2-Amino-4-(trifluoromethyl)toluene, NaNO₂, CuBr | 4-(Trifluoromethyl)toluene, Br₂, Fe/I₂ catalyst |

| Reaction Temp. | 0-5 °C (diazotization), RT to reflux (bromination) | Room temperature to gentle heating |

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the structure of the molecule by showing the characteristic chemical shifts and coupling patterns of the aromatic protons and carbons.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC will determine the purity of the sample and identify any isomeric byproducts, while MS will confirm the molecular weight of the compound.[10]

-

Infrared (IR) Spectroscopy: IR spectroscopy will show the characteristic absorption bands for the C-Br, C-F, and aromatic C-H bonds.

Conclusion

This technical guide has provided a detailed examination of two robust synthetic methods for the preparation of this compound. The Sandmeyer reaction offers a highly regioselective and reliable route, while direct electrophilic bromination presents a more direct, albeit potentially less selective, alternative. The choice of method will be dictated by the specific needs of the researcher, including starting material availability, scalability, and desired purity of the final product. The experimental protocols and mechanistic insights provided herein are intended to empower researchers and drug development professionals in their synthetic endeavors.

References

-

Autechem. (n.d.). Exploring 2-Amino-5-Bromobenzotrifluoride: Properties and Applications. Retrieved from [Link]

-

Wikipedia. (2024). Sandmeyer reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved from [Link]

- Google Patents. (2012). CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method.

- Google Patents. (2012). CN102491901A - Preparation method of 4-bromine-2-nitro trifluoromethyl benzene.

-

Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. Retrieved from [Link]

- Google Patents. (2015). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

- Google Patents. (2014). CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline.

- Google Patents. (2012). CN102491901B - Preparation method of 4-bromine-2-nitro trifluoromethyl benzene.

- Google Patents. (2010). EP2266961B1 - Process for the synthesis of organic compounds.

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

- Google Patents. (2020). CN111362775A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.

-

National Institutes of Health. (2017). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

ResearchGate. (n.d.). Amine diazotization. Retrieved from [Link]

- Google Patents. (2016). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

PubChem. (n.d.). 1-Bromo-2-methyl-4-(trifluoromethyl)benzene. Retrieved from [Link]

-

YouTube. (2024). Lec4 - Diazotization Reactions. Retrieved from [Link]

-

Fluorine notes. (1999). Conversions of 3-perfluoro(1,4-dimethyl-2,5-dioxaoctyl)- 5-amino-1,2,4-triazole in reactions of nitrogen coupling and oxidation. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). New Diazo Process. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1-nitro-4-(trifluoromethyl)benzene. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound [oakwoodchemical.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. Diazotisation [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 1-Bromo-2-methyl-4-(trifluoromethyl)benzene | C8H6BrF3 | CID 22754141 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-Bromo-1-methyl-4-(trifluoromethyl)benzene for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

2-Bromo-1-methyl-4-(trifluoromethyl)benzene, a halogenated and trifluoromethylated aromatic compound, has emerged as a pivotal intermediate in the landscape of organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its strategic substitution pattern, featuring a reactive bromine atom and an electron-withdrawing trifluoromethyl group on a toluene scaffold, offers a unique combination of chemical handles for constructing complex molecular architectures. The trifluoromethyl group is a well-regarded bioisostere for various functional groups, often enhancing the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The presence of the bromine atom provides a versatile site for a myriad of cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. This guide provides an in-depth exploration of the chemical identity, properties, synthesis, reactivity, and applications of this valuable synthetic building block.

Chemical Identity: IUPAC Nomenclature and Synonyms

The unambiguous identification of a chemical entity is paramount for scientific communication and procurement. The compound with the CAS Registry Number 66417-30-9 is systematically named according to IUPAC nomenclature and is also known by several common synonyms.

-

IUPAC Name: this compound

-

Common Synonyms:

-

3-Bromo-4-methylbenzotrifluoride[2]

-

2-Bromo-4-(trifluoromethyl)toluene

-

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is crucial for the effective and safe handling of any chemical intermediate. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 66417-30-9 | [2] |

| Molecular Formula | C₈H₆BrF₃ | [2] |

| Molecular Weight | 239.03 g/mol | [2] |

| Boiling Point | 152-153 °C | [3] |

| Melting Point | -18 °C | [3] |

| Density | 1.538 g/mL at 25 °C | [3] |

| Solubility | Insoluble in water; soluble in common organic solvents such as ethanol, acetone, and chloroform. | [3] |

Safety Information:

This compound is classified as an irritant and may cause eye and skin irritation upon contact.[3] It is also harmful if swallowed.[4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.[3] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[3]

Hazard Statements:

-

H302: Harmful if swallowed[4]

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[4]

-

P270: Do not eat, drink or smoke when using this product.[4]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

-

P501: Dispose of contents/container to an approved waste disposal plant.[4]

Synthesis and Manufacturing

The synthesis of this compound typically involves the electrophilic bromination of 4-(trifluoromethyl)toluene. The directing effects of the methyl and trifluoromethyl groups guide the regioselective introduction of the bromine atom.

Representative Synthetic Protocol: Electrophilic Bromination

This protocol is a generalized procedure based on established methods for the bromination of substituted toluenes.

Materials:

-

4-(Trifluoromethyl)toluene

-

Bromine (Br₂)

-

Iron powder (Fe) or Iron(III) bromide (FeBr₃) as a catalyst

-

A suitable inert solvent (e.g., dichloromethane or carbon tetrachloride)

-

Sodium bisulfite solution (for quenching)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Experimental Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve 4-(trifluoromethyl)toluene in the chosen inert solvent.

-

Catalyst Addition: Add a catalytic amount of iron powder or iron(III) bromide to the solution.

-

Bromination: Slowly add bromine from the dropping funnel to the stirred solution at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: Upon completion, cool the reaction mixture to room temperature and slowly add a saturated aqueous solution of sodium bisulfite to quench the excess bromine.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in its ability to undergo a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are instrumental in the construction of C-C and C-N bonds, which are fundamental to the synthesis of numerous pharmaceutical agents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an aryl halide and an organoboron compound. This compound is an excellent substrate for these reactions, allowing for the introduction of various aryl and heteroaryl moieties.[5]

General Reaction Scheme:

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[6][7] This reaction enables the introduction of primary and secondary amines at the 2-position of the toluene ring, providing access to a wide range of substituted anilines that are important pharmacophores.[8][9]

General Reaction Scheme:

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The chemical shifts and coupling patterns of the aromatic protons are influenced by the bromo, methyl, and trifluoromethyl substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

-

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximately 1:1 ratio).[10] Common fragmentation patterns include the loss of a bromine radical and the trifluoromethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and strong C-F stretching vibrations of the trifluoromethyl group.

Conclusion

This compound is a strategically important and versatile building block for organic synthesis. Its unique combination of a reactive bromine atom and a property-enhancing trifluoromethyl group makes it an invaluable intermediate for the preparation of complex molecules, particularly in the pursuit of novel therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024-02-15). [Link]

-

ChemBK. 2-BroMo-1-Methyl-3-(trifluoroMethyl)benzene. (2024-04-09). [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Organic Chemistry Portal. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023-06-30). [Link]

-

YouTube. The Buchwald-Hartwig Amination Reaction. (2012-04-06). [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

European Patent Office. Process for the synthesis of organic compounds - EP 2266961 B1. (2006-06-07). [Link]

-

SpectraBase. 2-Bromo-4-fluorotoluene - Optional[1H NMR] - Spectrum. [Link]

-

NIST WebBook. Benzene, 2-bromo-1-methyl-4-nitro-. [Link]

-

Beilstein Journals. Supporting Information for: Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [Link]

- Google Patents. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.

-

ACS Publications. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. (2009-03-09). [Link]

-

Organic Syntheses. 1-bromo-2-fluorobenzene. [Link]

-

National Institutes of Health. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. [Link]

-

PubChem. 1-Bromo-2-methyl-4-(trifluoromethyl)benzene. [Link]

-

PubChem. 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene. [Link]

- Google Patents. US4155940A - M-Bromo-benzotrifluorides.

-

NIST WebBook. Benzene, 1-bromo-2-methyl-. [Link]

-

Chemsrc. CAS#:40161-55-5 | 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene. (2025-08-25). [Link]

-

ResearchGate. (PDF) Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. [Link]

-

YouTube. Bromo pattern in Mass Spectrometry. (2023-12-02). [Link]

-

PubChem. 2-Bromo-1-iodo-4-(trifluoromethyl)benzene. [Link]

-

Advanced Organic Chemistry. Mass spectrum of 1-bromo-2-methylpropane. [Link]

-

Frontiers. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

3-Bromo-4-methylbenzotrifluoride properties

An In-Depth Technical Guide to 3-Bromo-4-methylbenzotrifluoride: Properties, Synthesis, and Reactivity

Introduction

3-Bromo-4-methylbenzotrifluoride (CAS No: 66417-30-9) is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its structure incorporates a trifluoromethyl (-CF₃) group and a bromine atom on a toluene scaffold. This unique combination of functional groups makes it a versatile synthetic building block. The electron-withdrawing trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of target molecules, while the bromine atom serves as a reactive handle for a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures.[2]

This guide provides a comprehensive technical overview of 3-Bromo-4-methylbenzotrifluoride, detailing its core properties, a validated synthesis protocol, and its application in the robust Suzuki-Miyaura cross-coupling reaction. The content is designed for researchers and development scientists who require a practical and scientifically grounded understanding of this key intermediate.

Core Properties

A thorough understanding of a compound's physical and spectral properties is foundational to its successful application in synthesis.

Physicochemical Properties

The key identifying and physical properties of 3-Bromo-4-methylbenzotrifluoride are summarized below.

| Property | Value | Source(s) |

| CAS Number | 66417-30-9 | |

| Molecular Formula | C₈H₆BrF₃ | |

| Molecular Weight | 239.03 g/mol | [3] |

| Physical Form | Solid | |

| Boiling Point | 62-68 °C @ 14 mmHg | [4] |

| InChI Key | TWWUWLMGYSLODU-UHFFFAOYSA-N | |

| SMILES | Cc1ccc(C(F)(F)F)c(Br)c1 |

Spectroscopic Profile

While specific spectra are best acquired on the material in use, the expected spectroscopic characteristics are as follows:

-

¹H NMR : The proton NMR spectrum should feature a singlet for the methyl (CH₃) protons, typically in the 2.3-2.5 ppm range. The aromatic region should display signals corresponding to the three protons on the benzene ring, with coupling patterns dictated by their relative positions.

-

¹⁹F NMR : The fluorine NMR spectrum is expected to show a sharp singlet for the three equivalent fluorine atoms of the -CF₃ group.

-

¹³C NMR : The carbon NMR will show distinct signals for the methyl carbon, the quaternary carbons (including the one attached to the -CF₃ group), and the protonated aromatic carbons.

-

Mass Spectrometry (MS) : The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Synthesis Protocol: Electrophilic Aromatic Substitution

3-Bromo-4-methylbenzotrifluoride can be synthesized via the electrophilic bromination of 4-methylbenzotrifluoride.[4]

Principle of Synthesis

This reaction is a classic example of electrophilic aromatic substitution. The directing effects of the substituents on the starting material, 4-methylbenzotrifluoride, govern the regioselectivity of the bromination. The methyl group (-CH₃) is an activating, ortho, para-director, while the trifluoromethyl group (-CF₃) is a deactivating, meta-director. The position ortho to the activating methyl group is also meta to the deactivating trifluoromethyl group, making it the most favorable site for electrophilic attack. A Lewis acid catalyst, such as iron powder (which generates FeBr₃ in situ), is used to polarize the bromine molecule (Br₂), creating a potent electrophile (Br⁺) that is attacked by the electron-rich aromatic ring.[5]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 3-Bromo-4-methylbenzotrifluoride.

Detailed Step-by-Step Protocol

This protocol is adapted from established procedures and should be performed by trained personnel with appropriate safety measures in a well-ventilated fume hood.[4]

-

Reaction Setup : To a dry reaction vessel equipped with a magnetic stirrer, dropping funnel, and condenser, add 4-methylbenzotrifluoride (1.0 eq) and a catalytic amount of iron powder or iron(III) bromide (FeBr₃) (e.g., 0.02 eq).

-

Reagent Addition : Heat the mixture to 50-55 °C. Add liquid bromine (1.0-1.1 eq) dropwise via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature. The reaction is exothermic and will generate hydrogen bromide (HBr) gas, which should be directed to a scrubber.

-

Reaction Monitoring : After the addition is complete, stir the mixture at 55 °C for an additional 3-5 hours. The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Carefully pass a stream of nitrogen through the mixture to drive off any unreacted bromine and HBr.

-

Purification : The crude product is purified by fractional distillation under reduced pressure. A forerun of unreacted 4-methylbenzotrifluoride is first collected, followed by the desired 3-Bromo-4-methylbenzotrifluoride product at a boiling point of 62-68 °C at 14 mmHg.[4]

-

Validation : Confirm the identity and purity of the collected fraction using spectroscopic methods (NMR, GC-MS) as described in Section 2.2.

Application in Cross-Coupling: The Suzuki-Miyaura Reaction

The carbon-bromine bond in 3-Bromo-4-methylbenzotrifluoride is an ideal handle for palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, to form C-C bonds.[2][6]

Principle of Reaction

The Suzuki-Miyaura coupling is a powerful and versatile method for synthesizing biaryl compounds by reacting an organohalide with an organoboron species (e.g., a boronic acid).[7] The reaction is catalyzed by a Palladium(0) complex and requires a base. The catalytic cycle consists of three key steps:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-bromine bond of 3-Bromo-4-methylbenzotrifluoride, forming a Pd(II) complex.[7]

-

Transmetalation : The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the bromide ion.[7]

-

Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]

Suzuki-Miyaura Workflow Diagram

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Protocol

This is a general protocol and may require optimization for specific substrates.[2][8]

-

Inert Atmosphere Setup : To a dry Schlenk flask containing a magnetic stir bar, add 3-Bromo-4-methylbenzotrifluoride (1.0 mmol), the desired arylboronic acid (1.2 mmol), a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and, if necessary, a phosphine ligand.

-

Degassing : Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Solvent Addition : Add a degassed solvent system (e.g., a mixture of toluene and water, or 1,4-dioxane and water) via syringe.

-

Reaction : Place the flask in a preheated oil bath and stir the mixture vigorously at a temperature between 80-110 °C. Monitor the reaction's progress by TLC or GC-MS.

-

Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.

-

Validation : Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.

Causality and Optimization

The success of the Suzuki-Miyaura coupling hinges on the interplay of its components:

-

Catalyst and Ligand : The choice of palladium source and phosphine ligand is critical. Ligands like SPhos or XPhos can improve reaction rates and yields for challenging substrates by stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps.[2]

-

Base : The base plays a crucial role in activating the boronic acid for transmetalation. The strength and solubility of the base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) must be matched to the specific substrates to avoid side reactions like debromination or decomposition.[2][6]

-

Solvent : A biphasic solvent system (e.g., toluene/water) is often used.[7] The organic phase dissolves the substrates and catalyst, while the aqueous phase dissolves the inorganic base, facilitating the reaction at the interface.

Safety and Handling

3-Bromo-4-methylbenzotrifluoride is classified as an acute oral toxin and requires careful handling.

-

Personal Protective Equipment (PPE) : Always wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling : Handle in a well-ventilated chemical fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.[9][10]

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9][11]

-

Spills : In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and place in a suitable container for disposal.[10]

Conclusion

3-Bromo-4-methylbenzotrifluoride is a valuable and versatile building block in modern organic synthesis. Its well-defined physicochemical and spectroscopic properties, coupled with straightforward synthesis and robust reactivity in cross-coupling reactions, make it an essential intermediate for creating novel compounds in the pharmaceutical and agrochemical industries. The protocols and principles outlined in this guide provide a solid foundation for its effective and safe utilization in research and development.

References

-

PubChem. 3-Bromo-5-methylbenzotrifluoride. [Link]

- Google Patents. US4155940A - M-Bromo-benzotrifluorides.

-

Cole-Parmer. Material Safety Data Sheet - 3-Bromobenzotrifluoride, 99%. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Synthetic Potential: A Deep Dive into the Synthesis of 3-Bromo-4-chlorobenzotrifluoride. [Link]

- Google Patents.

-

PrepChem.com. Synthesis of 3-bromobenzotrifluoride. [Link]

-

PubChem. 3-Bromo-4-fluorobenzotrifluoride. [Link]

-

The Royal Society of Chemistry. Supporting Information for a relevant article. [Link]

- Google Patents. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.

-

PubChem. Benzene, 1-bromo-4-(trifluoromethyl)-. [Link]

-

PubChem. Benzene, 1-bromo-3-(trifluoromethyl)-. [Link]

-

Supporting Information. General experimental information from a scientific publication. [Link]

-

NIST WebBook. Benzene, 1-bromo-4-(trifluoromethyl)-. [Link]

-

PubChem. 1-(Bromomethyl)-4-(trifluoromethyl)benzene. [Link]

-

YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

-

Chemical Synthesis. 4-METHYL-3-(TRIFLUOROMETHYL)BROMOBENZENE(86845-27-4) 1H NMR spectrum. [Link]

-

PubChem. 4-Methylbenzotrifluoride. [Link]

-

Organic Chemistry Portal. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-Bromo-5-methylbenzotrifluoride | C8H6BrF3 | CID 20467615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US4155940A - M-Bromo-benzotrifluorides - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. fishersci.com [fishersci.com]

A Senior Scientist's Guide to the Safe Handling of 2-Bromo-1-methyl-4-(trifluoromethyl)benzene

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Specificity and Scientific Diligence

In the landscape of chemical synthesis and drug development, the precision of our science must be matched by the precision of our safety protocols. This guide addresses the safe handling of 2-Bromo-1-methyl-4-(trifluoromethyl)benzene (CAS No. 66417-30-9). It is critical to note that a comprehensive, verified Safety Data Sheet (SDS) for this specific isomer was not publicly available at the time of this writing.

Therefore, this document has been constructed with the expert synthesis of data from structurally analogous compounds, including its close isomer 1-Bromo-2-methyl-4-(trifluoromethyl)benzene (CAS No. 929000-62-4) and the well-documented 1-Bromo-4-(trifluoromethyl)benzene (CAS No. 402-43-7). This approach, grounded in decades of experience with halogenated aromatic compounds, provides a robust framework for safety. However, it is incumbent upon the end-user to treat this guide as a foundational resource and to supplement it with a specific, supplier-provided SDS for CAS No. 66417-30-9 as soon as it is obtainable. The causality behind every recommendation herein is explained to empower the researcher with a deeper understanding of the risks.

Section 1: Hazard Identification and Risk Assessment

The primary hazards associated with substituted bromotoluenes containing a trifluoromethyl group are rooted in their chemical reactivity and metabolic pathways. The electron-withdrawing nature of the trifluoromethyl group and the reactivity of the bromine atom dictate the toxicological profile.

GHS Classification (Inferred)

Based on the GHS classifications for the closely related isomer, 1-Bromo-2-methyl-4-(trifluoromethyl)benzene, we can anticipate a similar hazard profile for the target compound.[1] This self-validating system of hazard assessment compels us to assume the following classifications until proven otherwise:

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[1]

-

Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) (Category 3): H335 - May cause respiratory irritation.[1]

-

Flammable Liquids (Category 3): H226 - Flammable liquid and vapor. This is inferred from related compounds like 4-Bromobenzotrifluoride.

These classifications form the bedrock of our handling protocols. The irritation potential stems from the compound's ability to react with biological macromolecules, while its volatility contributes to the inhalation risk.

Physicochemical Properties & Associated Risks

Understanding the physical state and properties is the first step in risk mitigation.

| Property | Anticipated Value / State | Implication for Handling |

| Molecular Formula | C₈H₆BrF₃ | - |

| Molecular Weight | 239.03 g/mol [1] | Vapors are heavier than air and may accumulate in low-lying areas. |

| Appearance | Likely a clear, colorless to light yellow liquid. | Visual inspection for purity and degradation is possible. |

| Boiling Point | ~154-155 °C (for 1-Bromo-4-(trifluoromethyl)benzene)[2] | Moderate volatility at room temperature; presents an inhalation risk. |

| Density | ~1.6 g/cm³ (for 1-Bromo-4-(trifluoromethyl)benzene) | Heavier than water. |

The moderate boiling point indicates that while not extremely volatile, vapors can and will be present, especially if the material is heated or agitated. The high density means that in case of a spill into water, it will sink, creating a potential for prolonged, localized environmental contamination.

Section 2: Exposure Control and Personal Protective Equipment (PPE)

The core principle of exposure control is to create multiple barriers between the researcher and the chemical. The following PPE recommendations are mandatory for handling this compound and are based on established best practices for halogenated aromatic compounds.[3]

PPE Specification: A Multi-Layered Defense

| PPE Category | Item | Specification and Rationale |

| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Goggles must be worn at all times to protect against splashes.[4] A face shield worn over goggles is required when handling larger quantities (>50 mL) or when there is a significant risk of splashing, providing a secondary barrier for the entire face.[4] |

| Hand Protection | Chemical-Resistant Gloves (Double-Gloving) | Inner Glove: Nitrile. Provides a good baseline of protection for incidental contact.[5] Outer Glove: Neoprene or Viton®. These materials offer superior resistance to aromatic compounds.[4] Always inspect gloves for tears or punctures before use and use proper removal techniques to avoid contaminating skin. |

| Body Protection | Flame-Retardant Lab Coat & Chemical Apron | A flame-retardant lab coat is essential due to the inferred flammability. For transfers or procedures with a high splash risk, a chemical-resistant apron should be worn over the lab coat. |

| Respiratory Protection | Chemical Fume Hood / Respirator | All handling of this compound must occur within a certified chemical fume hood to control vapor inhalation.[3] If engineering controls fail or for emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3] |

Section 3: Protocols for Safe Handling, Storage, and Disposal

A self-validating safety system involves protocols that are logical, repeatable, and designed to minimize risk at every stage.

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure the work area within the fume hood is clear of clutter. All necessary equipment (glassware, syringes, absorbent pads) should be placed inside the hood. Ensure an eyewash station and safety shower are accessible and unobstructed.[6][7]

-

Aliquotting: When transferring the liquid, use appropriate tools like a glass syringe or pipette. To prevent static discharge, which could ignite flammable vapors, ensure containers are grounded and bonded, especially when transferring larger volumes.[8]

-

Heating: If the experimental procedure requires heating, this must be done with controlled equipment such as a heating mantle connected to a temperature controller. Avoid open flames. Be aware that heating will increase the vapor pressure, heightening the inhalation risk.

-